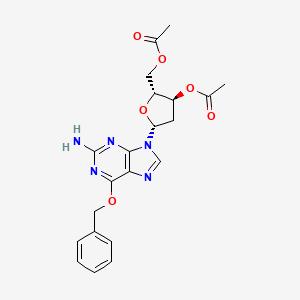

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is a protected deoxyguanosine . It has a molecular weight of 441.44 and a molecular formula of C21H23N5O6 .

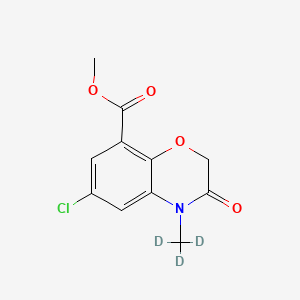

Molecular Structure Analysis

The molecular structure of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine consists of 21 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms .Scientific Research Applications

- 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine exhibits antiviral properties. Researchers have explored its potential as an antiviral agent against DNA viruses, including herpesviruses and adenoviruses. By inhibiting viral replication, it could serve as a therapeutic candidate for managing viral infections .

- As a modified guanosine derivative, this compound contributes to chemical biology studies. Scientists investigate its interactions with enzymes, nucleic acids, and cellular processes. Additionally, it serves as a building block for designing novel nucleoside analogues with improved properties .

- Researchers have explored the use of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine as a prodrug. By masking its functional groups, it can enhance stability during delivery. Upon cellular uptake, enzymatic cleavage releases the active guanosine analog, potentially improving drug efficacy and bioavailability .

- Guanosine analogues play a crucial role in cancer research. This compound may be investigated for its potential as a chemotherapeutic agent. By targeting DNA synthesis and repair pathways, it could selectively inhibit cancer cell growth. Further studies are needed to validate its efficacy and safety .

- 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine can be incorporated into DNA during replication. Researchers study its impact on DNA synthesis fidelity and its ability to inhibit DNA polymerases. Understanding these interactions sheds light on its mechanism of action and potential therapeutic applications .

- Scientists use this compound to obtain high-resolution crystal structures. By co-crystallizing it with target proteins or enzymes, they reveal binding sites and conformational changes. Such structural insights aid drug design and optimization .

Antiviral Research

Chemical Biology and Nucleoside Analogues

Nucleoside Prodrugs and Drug Delivery

Cancer Therapy and Chemotherapy

DNA Synthesis and Polymerase Inhibition

Structural Biology and Crystallography

Mechanism of Action

Target of Action

It is known that this compound is a protected deoxyguanosine , which suggests that it may interact with enzymes or proteins involved in DNA synthesis or repair.

Mode of Action

A study has shown that acetylated derivatives of 2’-deoxyguanosine, such as this compound, can react with uv light in the presence of uric acid to generate several products . This suggests that the compound may undergo photochemical reactions under certain conditions, potentially leading to changes in its structure and function.

Result of Action

A study has shown that uv reactions of acetylated derivatives of 2’-deoxyguanosine can generate several products, including spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides . These products may have various effects on cellular functions, potentially leading to DNA damage and mutations .

Action Environment

Environmental factors, such as UV light and the presence of uric acid, can influence the action, efficacy, and stability of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine . For instance, UV light can induce photochemical reactions in this compound, leading to the generation of various products . The presence of uric acid, a photosensitizer, can enhance these reactions .

Safety and Hazards

properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUZVLZNJMLEJA-GVDBMIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747586 |

Source

|

| Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine | |

CAS RN |

144640-75-5 |

Source

|

| Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)